molecular formula C17H19N3O3 B5547575 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(1H-imidazol-2-yl)piperidine

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(1H-imidazol-2-yl)piperidine

Katalognummer B5547575
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: GMGAFEOGHGLLSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs, has been reported, demonstrating potent and selective inhibition of NO formation, a key indicator of their chemical synthesis capabilities and potential pharmacological relevance (Wei et al., 2007).

Molecular Structure Analysis

The crystal structure determination of related compounds, such as N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, provides insight into the molecular structure, showcasing planar benzothiazol and imidazol rings and a chair conformation of the piperidin ring, indicating the complexity and specificity of molecular interactions and structure (Yıldırım et al., 2006).

Chemical Reactions and Properties

Research into compounds with similar structures has demonstrated a variety of chemical reactions and properties, including acting as potent antagonists of the NR1A/2B subtype of the NMDA receptor, which suggests significant neuropharmacological potential and chemical reactivity (Wright et al., 1999).

Physical Properties Analysis

Although specific studies on the physical properties of "1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(1H-imidazol-2-yl)piperidine" were not identified, research on similar compounds emphasizes the importance of molecular design in enhancing aqueous solubility and oral absorption, critical aspects of physical properties relevant to pharmacological application (Shibuya et al., 2018).

Chemical Properties Analysis

The synthesis and evaluation of related compounds for antimicrobial activities illustrate the chemical properties that enable interaction with biological systems, a vital consideration in the development of new therapeutic agents (Desai et al., 2015).

Wissenschaftliche Forschungsanwendungen

Discovery of Subtype-Selective NMDA Receptor Ligands

A study identified 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound showed potential in potentiating the effects of L-DOPA in a rat model of Parkinson's disease when dosed orally (Wright et al., 1999).

Modulation of AMPA Receptor Gated Currents

1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP) was reported to enhance monosynaptic responses in the hippocampus in vivo and improve spatial and olfactory memory in rats. The drug modulates AMPA receptor-mediated inward currents (Arai et al., 1994).

Facilitation of Long-Term Potentiation in Vivo

1-(1,3-benzodioxol-5-ylcarbonyl)piperidine was found to facilitate glutamatergic transmission in the brain after systemic administration, influencing the induction of long-term potentiation in the hippocampus of rats. This implies its utility in enhancing long-term potentiation in vivo and confirms its role in memory processes (Staubli et al., 1994).

Anti-Fatigue Effects of Benzamide Derivatives

A series of benzamide derivatives including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine were synthesized and analyzed for their anti-fatigue effects. The swimming endurance capacity test in mice showed enhanced forced swimming capacity, suggesting potential applications in combating fatigue (Wu et al., 2014).

Eigenschaften

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-17(12-3-4-14-15(10-12)23-9-8-22-14)20-7-1-2-13(11-20)16-18-5-6-19-16/h3-6,10,13H,1-2,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGAFEOGHGLLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(1H-imidazol-2-yl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.